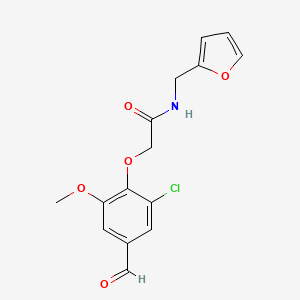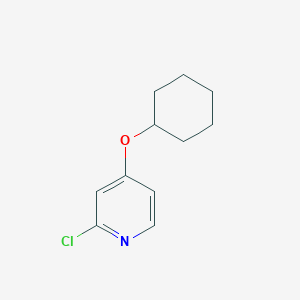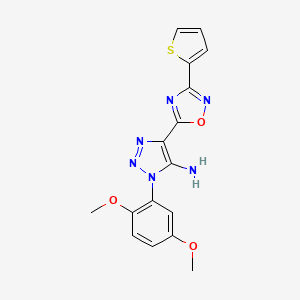![molecular formula C26H25N3O2 B2987136 1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione CAS No. 684233-76-9](/img/structure/B2987136.png)
1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione is a chemical compound that has gained attention for its potential use in scientific research. This compound is also known as BZPMP and is a derivative of indole-2,3-dione. BZPMP has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Scientific Research Applications
HIV-1 Attachment Inhibition
A compound structurally related to 1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione has been characterized as an inhibitor of HIV-1 attachment. This compound interferes with the interaction of the viral protein gp120 and the host cell receptor CD4. Research has explored the effect of structural variations of the benzamide moiety on antiviral activity, indicating that the phenyl moiety could be replaced by five-membered heterocyclic rings, with a restricted tolerance for substituents on the phenyl ring (Meanwell et al., 2009).
Further studies led to the discovery of azaindole derivatives from a screening lead that showed potential as inhibitors of HIV-1 attachment. The systematic replacement of carbon atoms in the phenyl ring of the indole moiety with nitrogen atoms yielded derivatives with improved antiviral activity and pharmaceutical properties. Two of these compounds were advanced to clinical studies, demonstrating the potential of this class of inhibitors in reducing viremia in HIV-1-infected subjects (Wang et al., 2009).
Additionally, the role of piperazine substitution patterns on antiviral potency was studied, highlighting the importance of the piperazine ring as a critical element of the HIV-1 attachment inhibiting pharmacophore (Wang et al., 2009).
Synthesis of Leucine-based Cyclic Dipeptides
Research not directly related to "this compound" but relevant to the piperazine and indole moieties includes the synthesis of leucine-based cyclic dipeptides. These compounds were obtained by cyclization of methyl esters of tert-butyloxycarbonyl derivatives of dipeptides, demonstrating the versatility of piperazine and indole derivatives in synthesizing complex molecular structures (Haidukevich et al., 2020).
Mechanism of Action
Target of Action
The primary target of 1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione is human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA II and hCA VII are of particular interest .
Mode of Action
The compound acts as an effective inhibitor of hCA, designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The deprotonated nitrogen atom of the sulfonamide moiety coordinates the catalytic zinc ion with a tetrahedral geometry, displacing the water molecule/hydroxide ion present in the native enzymes . Additional hydrogen bond interactions with Thr199 residue further stabilize the inhibitor binding .
Biochemical Pathways
The inhibition of hCA affects the reversible hydration of carbon dioxide, a fundamental biochemical reaction. This can have downstream effects on various physiological processes, including pH regulation and CO2 transport .
Result of Action
By inhibiting hCA, the compound can affect the balance of carbon dioxide and bicarbonate in the body. This could potentially influence various physiological processes, including respiration and pH regulation .
properties
IUPAC Name |
1-[(4-benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c30-25-22-13-7-8-14-23(22)29(26(25)31)19-27-15-17-28(18-16-27)24(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,24H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVONLSYHWUATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=O)C2=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2987055.png)

![N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide](/img/structure/B2987057.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2987059.png)
![methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2987061.png)
![4-acetyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2987063.png)




![2-((3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2987070.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2987073.png)
![2-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2987075.png)
![ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2987076.png)